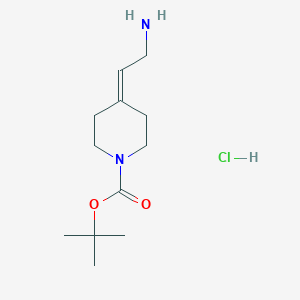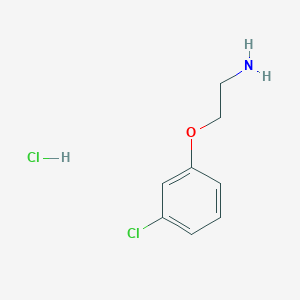
N,2,3-Trimethylquinoxaline-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “N,2,3-Trimethylquinoxaline-6-sulfonamide” are not available, sulfonimidates, a related class of compounds, have been synthesized from sulfur (II), sulfur (IV), and sulfur (VI) reagents .Molecular Structure Analysis
Sulfonimidates, which may be structurally similar to “N,2,3-Trimethylquinoxaline-6-sulfonamide”, are sulfur (VI) species bearing a tetrahedral sulfur center, with four different groups attached .Chemical Reactions Analysis
Sulfonimidates have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates, and as alkyl transfer reagents . They have found uses as alkyl transfer reagents to acids, alcohols, and phenols .Applications De Recherche Scientifique
Environmental Impact and Detection
- Environmental Monitoring and Detection : Studies have highlighted the presence of sulfonamides, a class to which N,2,3-Trimethylquinoxaline-6-sulfonamide belongs, in the environment. For example, sulfonamides have been found in animal manure and soils, indicating their widespread use and potential environmental impact. Techniques like LC-MS/MS are employed for the detection and quantification of these compounds in various environmental matrices, reflecting the growing concern over their environmental fate and potential to contribute to antibiotic resistance (Martínez-Carballo et al., 2007) (Martínez-Carballo et al., 2007).
Analytical and Detection Methods
- Analytical Methods for Food Safety : Sulfonamides, including compounds similar to N,2,3-Trimethylquinoxaline-6-sulfonamide, are analyzed in food products to ensure safety and compliance with regulations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been employed for the determination of sulfonamides and related compounds in chicken, fish muscle, and eggs, showcasing the importance of monitoring these substances to prevent potential health risks (Forti et al., 2004) (Forti et al., 2004).
Environmental Degradation and Treatment
- Environmental Degradation and Water Treatment : The presence of sulfonamides, including derivatives of N,2,3-Trimethylquinoxaline-6-sulfonamide, in water bodies is a significant concern. Studies have investigated the degradation of these compounds, such as sulfaquinoxaline, through processes like ozonation and photodegradation, to understand their behavior in water treatment systems and natural environments. Understanding the degradation pathways and by-products is crucial for assessing the environmental impact and developing effective treatment strategies (Urbano et al., 2017; Nassar et al., 2018) (Urbano et al., 2017); (Nassar et al., 2018).
Orientations Futures
Quinoxaline sulfonamides, which may include “N,2,3-Trimethylquinoxaline-6-sulfonamide”, have been the subject of extensive research due to their wide range of physicochemical and biological activities . They have potential for future development as therapeutic agents against a wide variety of diseases .
Propriétés
IUPAC Name |
N,2,3-trimethylquinoxaline-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-7-8(2)14-11-6-9(17(15,16)12-3)4-5-10(11)13-7/h4-6,12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTSBAOOCPRYML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)S(=O)(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(thiophen-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2638227.png)


![4-(Thieno[3,2-d]pyrimidin-4-yl)-1,4-oxazepane](/img/structure/B2638237.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2638241.png)


![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-furamide](/img/structure/B2638245.png)



